molecular formula C30H21N3 B13898597 3,5-DI(9H-Carbazol-9-YL)aniline

3,5-DI(9H-Carbazol-9-YL)aniline

Cat. No.: B13898597
M. Wt: 423.5 g/mol
InChI Key: GIACGVGGXCEBBG-UHFFFAOYSA-N
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Description

3,5-DI(9H-Carbazol-9-YL)aniline is a chemical compound with the molecular formula C30H21N3 and a molecular weight of 423.50784 g/mol It is known for its unique structure, which includes two carbazole groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(9H-Carbazol-9-YL)aniline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where carbazole is reacted with a halogenated aniline derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-DI(9H-Carbazol-9-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3,5-DI(9H-Carbazol-9-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DI(9H-Carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. For example, its ability to act as a fluorescent probe is due to its interaction with specific cellular components, leading to fluorescence emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DI(9H-Carbazol-9-YL)aniline is unique due to its specific arrangement of carbazole groups and aniline core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs, where high efficiency and stability are required .

Properties

Molecular Formula

C30H21N3

Molecular Weight

423.5 g/mol

IUPAC Name

3,5-di(carbazol-9-yl)aniline

InChI

InChI=1S/C30H21N3/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H,31H2

InChI Key

GIACGVGGXCEBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N)N5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

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